molecular formula C18H21NO2 B1392083 3-Methyl-2-(4-pentyloxybenzoyl)pyridine CAS No. 1187167-21-0

3-Methyl-2-(4-pentyloxybenzoyl)pyridine

Cat. No.: B1392083
CAS No.: 1187167-21-0
M. Wt: 283.4 g/mol
InChI Key: SUGQEQGDFGBADJ-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-pentyloxybenzoyl)pyridine is a pyridine derivative characterized by a methyl group at the 3-position of the pyridine ring and a 4-pentyloxybenzoyl substituent at the 2-position. Its molecular formula is C₁₈H₂₁NO₂, with a molecular weight of 283.37 g/mol . The compound is synthesized via condensation reactions, as evidenced by a reported yield of 48% using methods analogous to those described for structurally related pyridine derivatives . The ¹H NMR data (δ = 2.38–8.54 ppm) confirms the substitution pattern and purity .

Properties

IUPAC Name

(3-methylpyridin-2-yl)-(4-pentoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-4-5-13-21-16-10-8-15(9-11-16)18(20)17-14(2)7-6-12-19-17/h6-12H,3-5,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGQEQGDFGBADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219640
Record name (3-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-21-0
Record name (3-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(4-pentyloxybenzoyl)pyridine typically involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the preparation of 4-pentyloxybenzoyl chloride from 4-pentyloxybenzoic acid using thionyl chloride or oxalyl chloride.

    Coupling Reaction: The benzoyl chloride intermediate is then reacted with 3-methylpyridine in the presence of a base such as triethylamine or pyridine to form the desired product. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(4-pentyloxybenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 3-Methyl-2-(4-pentyloxybenzoyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with biological macromolecules.

Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-pentyloxybenzoyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of specific biological pathways. For example, it could inhibit enzymes involved in inflammatory processes or modulate receptor activity to exert therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Observations :

  • The pentyloxy chain in the target compound enhances lipophilicity compared to methoxy or shorter alkoxy substituents, which may improve membrane permeability in biological systems .
  • Methyl position : A 3-methyl group (as in the target compound) may confer steric and electronic effects distinct from 4- or 6-methyl isomers, influencing reactivity or binding interactions .

Functional Group Variations

Benzoyl vs. Azo or Triazole Substituents

  • SIB-1757 (6-methyl-2-(phenylazo)-3-pyridinol): Features an azo group (-N=N-) at the 2-position, enabling selective mGluR5 antagonism (IC₅₀ = 0.37 µM). The target compound’s benzoyl group lacks this receptor affinity but may serve as a precursor for bioactive analogs .
  • [1,2,4]Triazolo[4,3-a]pyridines : Fused triazole rings (e.g., 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine) exhibit biological activity (antibacterial, anti-inflammatory) due to enhanced π-π stacking and hydrogen bonding .

Chloro vs. Methyl Substituents

    Biological Activity

    3-Methyl-2-(4-pentyloxybenzoyl)pyridine is a pyridine derivative with significant potential in biological research and therapeutic applications. This compound has garnered attention due to its unique structural features, which may confer various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Chemical Structure and Properties

    • Molecular Formula : C18H21NO
    • CAS Number : 1187167-21-0
    • IUPAC Name : this compound

    The compound features a pyridine ring substituted with a pentyloxybenzoyl group at the para position and a methyl group at the 3-position. This specific arrangement is crucial for its biological interactions and activities.

    The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in biochemical pathways, particularly those related to inflammation and microbial resistance.

    Potential Mechanisms Include:

    • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
    • Receptor Modulation : It could modulate receptor activity, influencing cellular responses to external stimuli.

    Biological Activity Studies

    Research has indicated that derivatives of pyridine, including this compound, exhibit notable biological activities. Below are key findings from recent studies:

    Study FocusFindings
    Antimicrobial Activity The compound demonstrates significant inhibitory effects against Gram-positive bacteria, such as Staphylococcus aureus .
    Anti-inflammatory Properties Investigations suggest potential anti-inflammatory effects, although specific pathways require further elucidation .
    Anticancer Potential Preliminary studies indicate possible cytotoxic effects on cancer cell lines, warranting further investigation into its therapeutic applications .

    Case Studies

    • Antimicrobial Efficacy :
      • A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The compound exhibited a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics against resistant strains of bacteria .
    • Cytotoxicity Assays :
      • In vitro assays showed that the compound could induce apoptosis in certain cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .

    Comparative Analysis with Similar Compounds

    The biological activity of this compound can be contrasted with related compounds:

    CompoundStructural FeaturesBiological Activity
    3-Methyl-2-(4-pentylbenzoyl)pyridineLacks pentyloxy groupModerate antimicrobial activity
    2-(4-Pentyloxybenzoyl)pyridineNo methyl substitution at the 3-positionLimited bioactivity

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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